![molecular formula C15H23BrClN3Si B13667835 7-Bromo-2-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13667835.png)
7-Bromo-2-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that contains bromine, chlorine, and a triisopropylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-2-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine or chlorine atoms.
Aplicaciones Científicas De Investigación
7-Bromo-2-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: Used in the development of new materials with specific properties, such as electronic or photonic materials.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine involves its interaction with molecular targets and pathways within a system
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine
- 5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
7-Bromo-2-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific arrangement of bromine, chlorine, and triisopropylsilyl groups on the pyrrolo[2,3-b]pyrazine scaffold. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C15H23BrClN3Si |
|---|---|
Peso molecular |
388.80 g/mol |
Nombre IUPAC |
(7-bromo-2-chloropyrrolo[2,3-b]pyrazin-5-yl)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C15H23BrClN3Si/c1-9(2)21(10(3)4,11(5)6)20-8-12(16)14-15(20)18-7-13(17)19-14/h7-11H,1-6H3 |
Clave InChI |
XRCXNUAQISMQFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=NC(=CN=C21)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13667754.png)
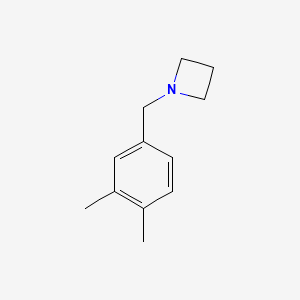

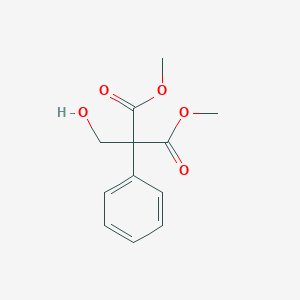
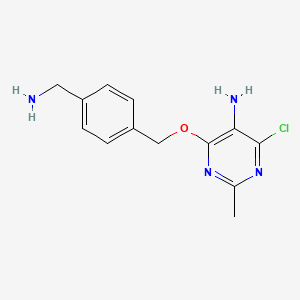

![5-Iodobenzo[c][1,2,5]thiadiazole](/img/structure/B13667781.png)
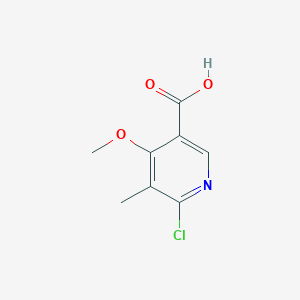
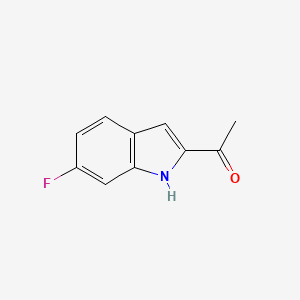

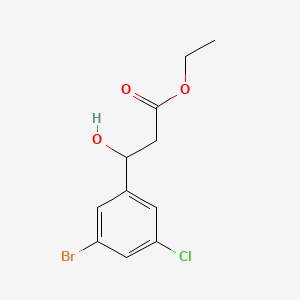
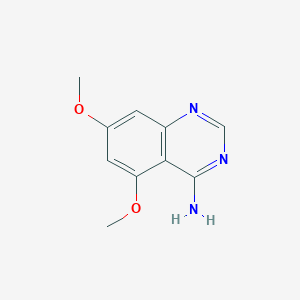
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one](/img/structure/B13667836.png)

